N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Overview
Description
“N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C9H10N4O2 . It is also known as CLQ or compound 31.
Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine” is represented by the InChI code: 1S/C9H10N4O2/c1-10-9-11-7-5-6 (13 (14)15)3-4-8 (7)12 (9)2/h3-5H,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.2 g/mol . It is a solid substance with a melting point between 266 - 268 degrees Celsius .Scientific Research Applications
Synthesis and Reactivity
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine and related compounds are used in the synthesis of various organic compounds. For instance, it is involved in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through domino reactions catalyzed by green catalysts like l-proline. These reactions are crucial as they involve the formation of multiple bonds, leading to the creation of a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Additionally, N,N-dimethylation of nitro compounds, including those related to N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine, has been achieved with methanol under UV irradiation at room temperature. This reaction is significant for synthesizing a wide range of N,N-dimethyl amines from various starting materials (Zhang et al., 2015).
The compound has also been involved in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. This synthesis involves condensation reactions and has been confirmed through various spectral analyses, indicating its significance in the synthesis of complex organic molecules (عسيري & خان, 2010).
Catalysis and Chemical Transformation
Compounds related to N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine are used in catalysis, such as the efficient and selective N-methylation of nitroarenes under mild conditions. These reactions involve renewable sources and are conducted at room temperature, highlighting the compound's role in eco-friendly and efficient chemical transformations (Pedrajas et al., 2017).
The compound is also part of processes related to the catalytic amination of biomass-based alcohols. Amines, produced in these processes, have extensive industrial applications, including in the manufacture of agrochemicals, pharmaceuticals, and polymers (Pera‐Titus & Shi, 2014).
Material Science and Polymer Chemistry
In material science, N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine-related compounds have been involved in tuning the structural topologies of coordination polymers. These studies indicate the compound's role in understanding and manipulating the structures of complex materials for various applications (Guo et al., 2013).
In the field of polymer chemistry, amino and nitro substituted derivatives of the compound have been used as photoinitiators for polymerization. Their ability to initiate polymerization under various light conditions, including violet-blue LED, demonstrates their potential in advanced polymer synthesis and applications (Xiao et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N,1-dimethyl-5-nitrobenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAEAOIWZOCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694269 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine | |
CAS RN |
596130-84-6 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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